molecular formula C22H34O2 B1232206 Eicosapentaenoic acid ethyl ester CAS No. 84494-70-2

Eicosapentaenoic acid ethyl ester

Cat. No. B1232206
CAS RN: 84494-70-2
M. Wt: 330.5 g/mol
InChI Key: SSQPWTVBQMWLSZ-LRKAYDMASA-N
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Description

Eicosapentaenoic acid (EPA) ethyl ester is an esterified form of the ω-3 fatty acid EPA . It is also known as Icosapent ethyl, an ethyl ester of eicosapentaenoic acid (EPA) that reduces synthesis and enhances clearance of triglycerides .


Synthesis Analysis

Eicosapentaenoic acid ethyl ester (EPA-EE) is synthesized through a process involving extraction, refining, and ethanolysis (fish oil and ethanol undergo transesterification) . The method of EPA enrichment is thoroughly detailed, the pros and cons of different methods are compared, and current developments in monomer production techniques are addressed .


Molecular Structure Analysis

Eicosapentaenoic acid ethyl ester (EPA-EE) is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA) . The extraction, refining, and ethanolysis processes (fish oil and ethanol undergo transesterification) of EPA-EE are described .


Chemical Reactions Analysis

The extraction, refining, and ethanolysis processes (fish oil and ethanol undergo transesterification) of EPA-EE are described . The potential of green substitute technologies is emphasized .


Physical And Chemical Properties Analysis

Eicosapentaenoic acid ethyl ester (EPA-EE) is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA) . The extraction, refining, and ethanolysis processes (fish oil and ethanol undergo transesterification) of EPA-EE are described .

Scientific Research Applications

Cardiovascular Health and Triglyceride Management

Eicosapentaenoic acid ethyl ester (EPA-E) has been extensively studied for its role in cardiovascular health. Research indicates that it can significantly reduce triglyceride levels in adults with high triglycerides without significantly increasing low-density lipoprotein cholesterol. This effect is evident in both patients with very high triglyceride levels and those with well-controlled LDL-C but residually high triglyceride levels (Bays et al., 2013).

Neurological Disorders

EPA-E has shown promise in the treatment of Huntington's disease, where it is associated with a reduction in cerebral atrophy and improvement in motor functioning (Puri et al., 2008). It may also have positive effects in schizophrenia, as evidenced by its ability to reduce symptoms when used as an add-on treatment (Emsley et al., 2002).

Potential in Other Health Conditions

Beyond cardiovascular and neurological applications, EPA-E is being investigated for potential use in conditions like cancer, inflammatory bowel disease, infections, Alzheimer’s disease, dementia, and depression (Bhatt et al., 2020). This broad range of potential applications highlights the compound's versatility in addressing various health issues.

Effects on Metabolic Profile

EPA-E can positively influence the metabolic profile, as seen in studies on obesity. In female mice, for instance, EPA-E reduced fat mass accumulation and improved the metabolic profile, potentially through increased biosynthesis of 8-hydroxyeicosapentaenoic acid and the modulation of gut microbiota, including the increase of Akkermansia muciniphila (Pal et al., 2021).

Vascular Health

EPA-E has been shown to improve the dysfunction of vascular endothelial and smooth muscle cells, which could have implications for cardiovascular health, particularly in the context of diabetes and atherosclerosis (Nobukata et al., 2000).

Mechanism of Action

Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity . EPA’s lipophilic nature allows it to bind to the phospholipid bilayer in blood vessels where it could modulate inflammation and endothelial dysfunction and inhibit lipid oxidation at sites of plaque formation .

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured and all sources of ignition should be removed .

Future Directions

The Reduction of Cardiovascular Events with Icosapent Ethyl—Intervention Trial (REDUCE-IT) has demonstrated significant cardiovascular mortality benefits of purified EPA ethyl ester, with a 25% relative risk reduction in major cardiovascular events . As the first of its class to be approved, icosapent ethyl offers a new option to further reduce cardiovascular risks in patients already treated with maximally tolerated statins .

properties

IUPAC Name

ethyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5+,9-8+,12-11+,15-14+,18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQPWTVBQMWLSZ-LRKAYDMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eicosapentaenoic acid ethyl ester

CAS RN

84494-70-2, 86227-47-6
Record name 5,8,11,14,17-Eicosapentaenoic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084494702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eicosapentaenoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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